molecular formula C9H15FO3 B13412361 Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate

Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate

Cat. No.: B13412361
M. Wt: 190.21 g/mol
InChI Key: ZRFSISRRFHDOGX-UHFFFAOYSA-N
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Description

Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate is an organic compound with a unique structure that includes a fluorinated cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate typically involves the reaction of ethyl acetate with 1-fluorocyclopentyl ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the ketone, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-fluorocyclopentyl)-2-oxoacetate.

    Reduction: Formation of ethyl 2-(1-fluorocyclopentyl)-2-hydroxyethanol.

    Substitution: Formation of ethyl 2-(1-substituted cyclopentyl)-2-hydroxyacetate.

Scientific Research Applications

Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorinated cyclopentyl ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1-chlorocyclopentyl)-2-hydroxyacetate
  • Ethyl 2-(1-bromocyclopentyl)-2-hydroxyacetate
  • Ethyl 2-(1-methylcyclopentyl)-2-hydroxyacetate

Uniqueness

Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable tool in various applications.

Properties

Molecular Formula

C9H15FO3

Molecular Weight

190.21 g/mol

IUPAC Name

ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate

InChI

InChI=1S/C9H15FO3/c1-2-13-8(12)7(11)9(10)5-3-4-6-9/h7,11H,2-6H2,1H3

InChI Key

ZRFSISRRFHDOGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1(CCCC1)F)O

Origin of Product

United States

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